molecular formula C10H10N2O B082734 N-benzyl-2-cyanoacetamide CAS No. 10412-93-8

N-benzyl-2-cyanoacetamide

Cat. No.: B082734
CAS No.: 10412-93-8
M. Wt: 174.2 g/mol
InChI Key: JQVMRGYDSQFFJC-UHFFFAOYSA-N
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Description

N-Benzyl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides. It is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyano group attached to the carbon atom of the acetamide moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Mechanism of Action

Target of Action

N-Benzyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of heterocyclic compounds . The compound’s ability to react with common bidentate reagents leads to changes in these pathways, resulting in the formation of a variety of heterocyclic compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.59 cm/s .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature and solvent conditions . For example, the compound can react with different amines under various conditions, such as without solvent at room temperature, without solvent at steam bath temperature, or in the presence of a solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-2-cyanoacetamide can be synthesized through various methods. One common approach involves the reaction of benzylamine with cyanoacetic acid or its esters under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, dimethylformamide (DMF).

    Catalysts: Triethylamine, piperidine.

Major Products Formed:

    Cyanocinnamides: Formed through Knoevenagel condensation.

    Heterocycles: Pyrroles, thiazoles, and other nitrogen-containing heterocycles.

Comparison with Similar Compounds

N-Benzyl-2-cyanoacetamide can be compared with other cyanoacetamide derivatives:

    N-Phenyl-2-cyanoacetamide: Similar structure but with a phenyl group instead of a benzyl group. It also participates in similar reactions but may have different biological activities.

    N-Methyl-2-cyanoacetamide: Contains a methyl group instead of a benzyl group. It is less bulky and may have different reactivity and applications.

Uniqueness: this compound is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects, making it distinct from other cyanoacetamide derivatives.

Properties

IUPAC Name

N-benzyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMRGYDSQFFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349912
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10412-93-8
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To benzylamine (1.07 g, 0.01 mol) was added methyl cyanoacetate (0.99 g, 0.01 mol) and the mixture was heated for 16 h at 100° C. without condenser to allow evaporation of the methanol formed. Cooling gave a dark red solid which was triturated with ethanol, filtered and recrystallized from ethanol to give pure title compound in about 40% yield (0.70 g). mp 123°-4° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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